1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea
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Overview
Description
- The benzo[d][1,3]dioxole intermediate is then reacted with epichlorohydrin in the presence of a base to introduce the hydroxypropyl group.
Formation of Dichlorophenyl Urea:
- The final step involves the reaction of the hydroxypropyl intermediate with 3,4-dichlorophenyl isocyanate to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate is then reacted with appropriate reagents to introduce the hydroxypropyl and dichlorophenyl urea groups. Common synthetic routes include:
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Formation of Benzo[d][1,3]dioxole Intermediate:
- Starting from catechol, the benzo[d][1,3]dioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
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Oxidation:
- The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction:
- The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution:
- The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products:
- Oxidation products include carbonyl derivatives.
- Reduction products include amines and alcohols.
- Substitution products depend on the nucleophile used.
Scientific Research Applications
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea has a wide range of scientific research applications, including:
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Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
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Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in biochemical assays to study enzyme interactions and inhibition.
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Medicine:
- Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
- Studied for its pharmacokinetics and pharmacodynamics.
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Industry:
- Used in the development of new materials and polymers.
- Investigated for its potential use in agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
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Molecular Targets:
- Binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
- Interacting with cellular membranes, affecting membrane integrity and function.
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Pathways Involved:
- Modulation of signaling pathways involved in cell growth, apoptosis, and metabolism.
- Inhibition of key enzymes involved in disease progression, such as kinases or proteases.
Comparison with Similar Compounds
- 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)carbamate
- 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)thiourea
Uniqueness:
- The presence of the urea group in 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea provides distinct chemical and biological properties compared to carbamate and thiourea analogs.
- The specific arrangement of functional groups in this compound may result in unique reactivity and biological activity.
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-17(23,10-2-5-14-15(6-10)25-9-24-14)8-20-16(22)21-11-3-4-12(18)13(19)7-11/h2-7,23H,8-9H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBYJSCOPPJJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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